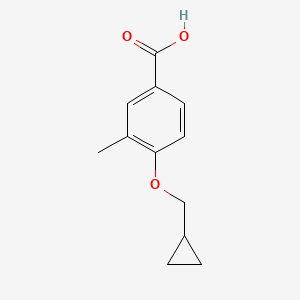

4-(Cyclopropylmethoxy)-3-methylbenzoic acid

Description

4-(Cyclopropylmethoxy)-3-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropylmethoxy group at the para position and a methyl group at the meta position of the aromatic ring. This compound is notable for its structural complexity, combining the rigidity of the cyclopropane ring with the electronic effects of the methoxy and methyl substituents. It has been utilized as an intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-3-methylbenzoic acid |

InChI |

InChI=1S/C12H14O3/c1-8-6-10(12(13)14)4-5-11(8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,13,14) |

InChI Key |

QIYVAXWJLCQYHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methylbenzoic acid typically involves the following steps:

O-Alkylation: The starting material, 3-methylbenzoic acid, undergoes O-alkylation with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Derivatives with additional carboxyl or hydroxyl groups.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogues

Biological Activity

4-(Cyclopropylmethoxy)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylmethoxy group and a methyl group, which contribute to its unique properties and possible applications in various therapeutic areas. Understanding its biological activity is crucial for exploring its potential as a drug candidate.

- Molecular Formula : CHO

- Molecular Weight : Approximately 206.24 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that compounds with similar structures can exhibit anti-inflammatory, anti-fibrotic, and potential anti-cancer properties.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoic acid, including this compound, can inhibit the activation of pathways associated with inflammation. For instance, it has been observed to reduce the expression of pro-inflammatory cytokines in cellular models.

Fibrosis Inhibition

Recent research has indicated that this compound may alleviate epithelial-mesenchymal transition (EMT) induced by TGF-β1 in lung cells. In a study involving bleomycin-induced pulmonary fibrosis in rats, treatment with related compounds led to:

- Decreased lung inflammation

- Reduced collagen deposition

- Improved lung function parameters

Table 1: Summary of Biological Effects in Pulmonary Fibrosis Models

| Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Lung Weight/Body Weight Ratio | 0.012 ± 0.001 | 0.008 ± 0.002 | p < 0.01 |

| α-SMA Expression (Immunohistochemistry) | High | Low | p < 0.001 |

| Hydroxyproline Levels (ELISA) | 150 ± 20 µg/g | 80 ± 15 µg/g | p < 0.05 |

Study on Inhibitory Effects

A notable study published in the International Journal of Molecular Sciences evaluated the effects of a structurally similar compound on TGF-β1-induced EMT in vitro and in vivo models of pulmonary fibrosis. Results showed significant reductions in inflammatory markers and collagen deposition, suggesting that compounds within this chemical class may have therapeutic potential for treating fibrotic diseases .

Comparative Analysis with Similar Compounds

Research comparing the biological activities of various benzoic acid derivatives highlighted that structural modifications can significantly influence their pharmacological profiles. For instance, compounds like 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid exhibited different degrees of anti-inflammatory activity compared to this compound, indicating the importance of functional groups in determining efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.